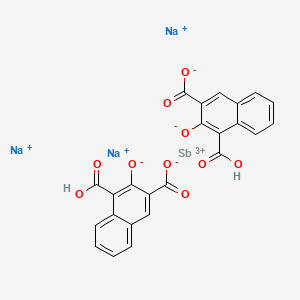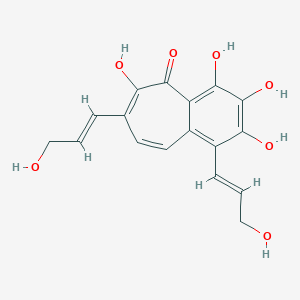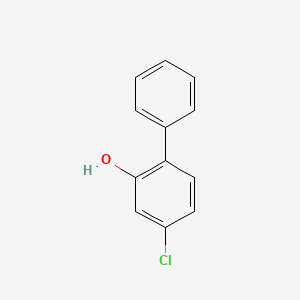
3-Butyl-5-(5-(1-butyl-3-(carboxymethyl)-1,2,3,4-tetrahydro-6-hydroxy-2,4-dioxopyrimidin-5-yl)-2,4-pentadienylidene)tetrahydro-2,4,6-trioxo-2H-pyrimidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtha (petroleum), solvent-refined light, is typically produced through the refining of crude oil. The process involves several steps:
Distillation: Crude oil is heated and separated into different fractions based on boiling points.
Solvent Extraction: The naphtha fraction undergoes solvent extraction to remove impurities and enhance its quality.
Hydrotreating: The extracted naphtha is treated with hydrogen to remove sulfur and other contaminants.
Industrial Production Methods
In industrial settings, the production of Naphtha (petroleum), solvent-refined light, involves large-scale distillation units and solvent extraction columns. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphtha (petroleum), solvent-refined light, can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Reaction with reducing agents to remove oxygen.
Substitution: Replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst.
Substitution: Often involves halogens or other reactive species under controlled conditions.
Major Products Formed
Oxidation: Produces oxides and other oxygenated compounds.
Reduction: Results in the formation of hydrocarbons with fewer oxygen atoms.
Substitution: Yields substituted hydrocarbons with various functional groups.
Scientific Research Applications
Naphtha (petroleum), solvent-refined light, has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Serves as a feedstock for the production of chemicals and fuels.
Mechanism of Action
The mechanism of action of Naphtha (petroleum), solvent-refined light, involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. Its aliphatic hydrocarbons can interact with cell membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Naphtha (petroleum), hydrotreated light
- Naphtha (petroleum), heavy alkylate
- Naphtha (petroleum), full-range straight-run
Comparison
Naphtha (petroleum), solvent-refined light, is unique due to its specific range of carbon numbers (C5 to C11) and its production through solvent extraction. This distinguishes it from other naphtha compounds, which may have different carbon ranges and production methods. Its refined nature also ensures lower levels of impurities compared to other similar compounds .
Properties
CAS No. |
65294-02-2 |
|---|---|
Molecular Formula |
C25H30N4O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
2-[3-butyl-5-[(1E,3E,5Z)-5-[1-butyl-3-(carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]penta-1,3-dienyl]-6-hydroxy-2,4-dioxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C25H30N4O10/c1-3-5-12-26-20(34)16(22(36)28(24(26)38)14-18(30)31)10-8-7-9-11-17-21(35)27(13-6-4-2)25(39)29(23(17)37)15-19(32)33/h7-11,36H,3-6,12-15H2,1-2H3,(H,30,31)(H,32,33)/b9-7+,10-8+,17-11- |
InChI Key |
VQSOOEFQUGDMAG-QMNNODGRSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(=C(N(C1=O)CC(=O)O)O)/C=C/C=C/C=C\2/C(=O)N(C(=O)N(C2=O)CC(=O)O)CCCC |
Canonical SMILES |
CCCCN1C(=O)C(=C(N(C1=O)CC(=O)O)O)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


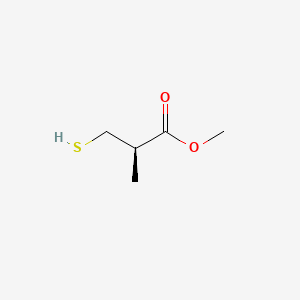
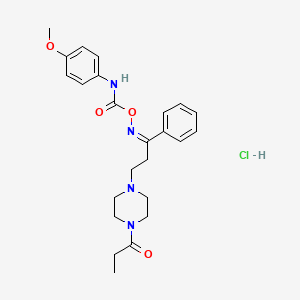
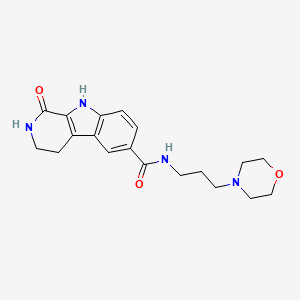

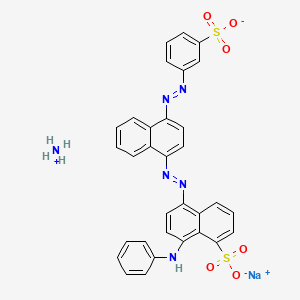
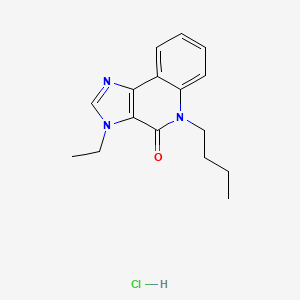
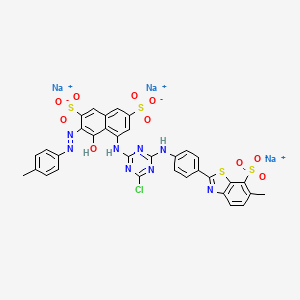
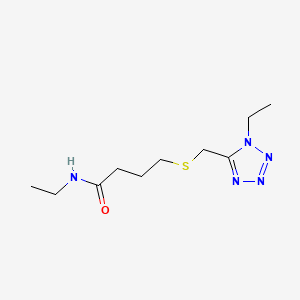

![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
